N-(iminopyrrolidinylmethyl)benzamide
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Overview
Description
N-(iminopyrrolidinylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iminopyrrolidinylmethyl group attached to the benzamide structure
Mechanism of Action
Target of Action
N-(iminopyrrolidinylmethyl)benzamide, also known as N-[amino(pyrrolidin-1-yl)methylidene]benzamide, is a type of amide . Amides are known to have various targets depending on their structure and the specific functional groups they possess . .
Mode of Action
It’s known that amides, in general, can interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Amides can potentially affect various biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in enzymatic activity to alterations in cellular signaling pathways .
Pharmacokinetics
For instance, they are usually well-absorbed and can be distributed throughout the body . Their metabolism can involve various processes, including hydrolysis and conjugation
Result of Action
Based on the general properties of amides, it can be speculated that this compound might induce changes in the function of its target molecules, potentially leading to alterations in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that amides, a class of compounds to which N-(iminopyrrolidinylmethyl)benzamide belongs, generally undergo hydrolysis in the presence of added acid or base . This reaction could potentially involve enzymes, proteins, and other biomolecules, leading to complex biochemical interactions .
Cellular Effects
Related benzamide compounds have been shown to inhibit NFkB activation and induce apoptosis , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other benzamides, it might be involved in hydrogen bonding interactions with biomolecules
Transport and Distribution
Two superfamilies of transporters, the ATP binding cassette (ABC) and the solute carrier (SLC), could potentially be involved in the transport of such compounds .
Subcellular Localization
Rna localization is a well-studied phenomenon, and similar principles might apply to the localization of small molecules like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(iminopyrrolidinylmethyl)benzamide typically involves the reaction of benzoyl chloride with iminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(iminopyrrolidinylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iminopyrrolidinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research suggests that N-(iminopyrrolidinylmethyl)benzamide may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Similar in structure but with a pyridinyl group instead of an iminopyrrolidinylmethyl group.
N-(2-allylphenyl)benzamide: Contains an allylphenyl group, offering different reactivity and properties.
N-(pyridin-2-yl)imidates: Another related compound with distinct functional groups and applications.
Uniqueness
N-(iminopyrrolidinylmethyl)benzamide is unique due to its specific functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[amino(pyrrolidin-1-yl)methylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKIFPZWFWSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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